Cas no 933782-03-7 ((2-bromo-4-methyl-1,3-thiazol-5-yl)methanol)

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol structure
933782-03-7 structure
Nome del prodotto:(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
Numero CAS:933782-03-7
MF:C5H6BrNOS
MW:208.076239109039
MDL:MFCD20441256
CID:2119407
PubChem ID:59295463

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (2-bromo-4-methylthiazol-5-yl)methanol
    • XLVPVZKGRKXLIA-UHFFFAOYSA-N
    • 5-Thiazolemethanol, 2-bromo-4-methyl-
    • (2-Bromo-4-methyl-thiazol-5-yl)-methanol
    • (2-Bromo-4-methylthiazol-5-yl)methanol, AldrichCPR
    • 2-Bromo-4-methyl-5-thiazolemethanol (ACI)
    • (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanol
    • DB-309704
    • CS-0162332
    • 933782-03-7
    • E76577
    • BS-50892
    • EN300-3253291
    • SCHEMBL2244526
    • (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
    • MDL: MFCD20441256
    • Inchi: 1S/C5H6BrNOS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3
    • Chiave InChI: XLVPVZKGRKXLIA-UHFFFAOYSA-N
    • Sorrisi: BrC1=NC(C)=C(CO)S1

Proprietà calcolate

  • Massa esatta: 206.93535g/mol
  • Massa monoisotopica: 206.93535g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 103
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 61.4
  • XLogP3: 1.5

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-3253291-10.0g
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
933782-03-7 95.0%
10.0g
$1070.0 2025-03-18
Enamine
EN300-3253291-2.5g
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933782-03-7 95.0%
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Alichem
A059006599-10g
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933782-03-7 97%
10g
$1672.32 2023-08-31
A2B Chem LLC
AX50855-250mg
(2-Bromo-4-methylthiazol-5-yl)methanol
933782-03-7 95%
250mg
$47.00 2024-05-20
Crysdot LLC
CD11010105-10g
(2-Bromo-4-methylthiazol-5-yl)methanol
933782-03-7 97%
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$1126 2024-07-19
Key Organics Ltd
BS-50892-1g
(2-Bromo-4-methylthiazol-5-yl)methanol
933782-03-7 >97%
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£353.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VT710-200mg
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
933782-03-7 97%
200mg
663.0CNY 2021-07-14
Enamine
EN300-3253291-5.0g
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
933782-03-7 95.0%
5.0g
$555.0 2025-03-18
Enamine
EN300-3253291-1.0g
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
933782-03-7 95.0%
1.0g
$144.0 2025-03-18
Enamine
EN300-3253291-0.05g
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
933782-03-7 95.0%
0.05g
$34.0 2025-03-18

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  rt; overnight, rt
Riferimento
Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold
Teske, Kelly A.; Rai, Ganesha; Nandhikonda, Premchendar; Sidhu, Preetpal S.; Feleke, Belaynesh; et al, ACS Combinatorial Science, 2017, 19(10), 646-656

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
Riferimento
Preparation of isoxazole derivatives as GPR40 modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Novel phenylpropionic acid derivatives as peroxisome proliferator-activated gamma receptor modulators, method of preparing the same, and pharmaceutical composition comprising the same
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  rt; overnight, rt
Riferimento
Preparation of heterocyclic derivatives such as 2-aminopyridine and 3-aminopyridazine derivatives as anaplastic lymphoma kinase (ALK) inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  0 °C; 16 h, rt
Riferimento
Novel oxazole and thiazole compounds as β-catenin modulators and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  12 h, rt
Riferimento
Phenyl-1,2,4-oxadiazolone derivatives as PPAR agonists, processes for their preparation and their use as pharmaceuticals
, World Intellectual Property Organization, , ,

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Raw materials

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Preparation Products

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